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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectral differentiation of methoxy-methylbenzoic acid isomers.

In the realm of pharmaceutical and chemical research, the precise identification of isomeric

compounds is paramount. Subtle differences in the substitution patterns on an aromatic ring

can lead to vastly different pharmacological and chemical properties. This guide provides a

comprehensive comparison of the spectral characteristics of 2-Methoxy-5-methylbenzoic
acid and its various positional isomers. By leveraging experimental data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this

document aims to equip researchers with the necessary tools to distinguish between these

closely related compounds.

Molecular Structures
The isomers of methoxy-methylbenzoic acid share the same molecular formula, C₉H₁₀O₃, but

differ in the positions of the methoxy and methyl groups on the benzoic acid backbone. These

structural variations give rise to unique spectral fingerprints.

Figure 1. Chemical structures of 2-Methoxy-5-methylbenzoic acid and its isomers.

Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2-Methoxy-5-methylbenzoic acid and a selection of its isomers.
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¹H Nuclear Magnetic Resonance (NMR) Spectral Data
Proton NMR spectroscopy provides valuable information about the chemical environment of

hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects

of the substituents on the aromatic ring.

Compound
-COOH (δ,
ppm)

Ar-H (δ,
ppm)

-OCH₃ (δ,
ppm)

-CH₃ (δ,
ppm)

Solvent

2-Methoxy-5-

methylbenzoi

c acid

~10.5 6.8-7.8 ~3.9 ~2.3 CDCl₃

2-Methoxy-4-

methylbenzoi

c acid

- 6.7-7.9 ~3.9 ~2.4 CDCl₃

3-Methoxy-4-

methylbenzoi

c acid

12.3 7.2-7.7 3.89 2.28 CDCl₃

4-Methoxy-2-

methylbenzoi

c acid

- 6.7-7.9 ~3.8 ~2.6 CDCl₃

4-Methoxy-3-

methylbenzoi

c acid

- 6.9-7.9 ~3.9 ~2.2 CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The

chemical shifts of the aromatic carbons are particularly sensitive to the positions of the

electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid

group.
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Compound
C=O (δ,
ppm)

Ar-C (δ,
ppm)

-OCH₃ (δ,
ppm)

-CH₃ (δ,
ppm)

Solvent

2-Methoxy-5-

methylbenzoi

c acid

~168 115-158 ~56 ~21 CDCl₃

2-Methoxy-4-

methylbenzoi

c acid

~168 112-160 ~55 ~22 CDCl₃

3-Methoxy-4-

methylbenzoi

c acid

171.8

111.9, 122.1,

129.5, 131.9,

133.5, 158.1

55.9 16.5 CDCl₃

4-Methoxy-2-

methylbenzoi

c acid

~172 111-162 ~55 ~22 CDCl₃

4-Methoxy-3-

methylbenzoi

c acid

~172 110-162 ~56 ~16 CDCl₃

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups. The characteristic

absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-O stretching of

the ether and carboxylic acid are key diagnostic features.
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Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

2-Methoxy-5-

methylbenzoic acid
2500-3300 (broad) ~1680-1700

~1250-1300, ~1020-

1040

2-Methoxy-4-

methylbenzoic acid
2500-3300 (broad) ~1685 ~1250-1300, ~1030

3-Methoxy-4-

methylbenzoic acid
2500-3300 (broad) ~1680 ~1250-1300, ~1020

4-Methoxy-2-

methylbenzoic acid
2500-3300 (broad) ~1680 ~1250-1300, ~1030

4-Methoxy-3-

methylbenzoic acid
2500-3300 (broad) ~1680 ~1250-1300, ~1020

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and

characteristic fragment ions can aid in structural elucidation. All isomers have a molecular

weight of 166.17 g/mol .

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Methoxy-5-methylbenzoic

acid
166 149, 135, 121, 107, 91, 77

2-Methoxy-4-methylbenzoic

acid
166 149, 135, 121, 107, 91, 77

3-Methoxy-4-methylbenzoic

acid
166 151, 135, 123, 107, 91, 77

4-Methoxy-2-methylbenzoic

acid
166 149, 135, 121, 107, 91, 77

4-Methoxy-3-methylbenzoic

acid
166 151, 123, 107, 91, 77
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for acquiring NMR spectra is outlined below.

Sample Preparation
(5-10 mg in 0.6 mL deuterated solvent)

NMR Spectrometer
(e.g., 400 MHz)

Insert Sample Data Acquisition
(¹H and ¹³C spectra)

Run Experiment Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling)

Click to download full resolution via product page

Figure 2. General workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy: Approximately 5-10 mg of the sample was dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.[1] Spectra were

recorded on a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common method for obtaining IR

spectra of solid samples.

Place small amount of solid sample on ATR crystal Apply pressure to ensure good contact Collect background spectrum Collect sample spectrum Analyze spectrum for characteristic absorption bands

Click to download full resolution via product page

Figure 3. General workflow for ATR-FTIR spectroscopy.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: A small

amount of the solid sample was placed directly onto the ATR crystal. The spectrum was

recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum

was collected and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic

molecules.

Introduce sample into the ion source (e.g., via direct probe or GC) Ionize sample using a high-energy electron beam (70 eV) Accelerate ions into the mass analyzer Separate ions based on their mass-to-charge ratio (m/z) Detect ions and generate mass spectrum

Click to download full resolution via product page

Figure 4. General workflow for Electron Ionization Mass Spectrometry.

Electron Ionization Mass Spectrometry (EI-MS): The sample was introduced into the ion source

of the mass spectrometer. The molecules were then bombarded with a beam of electrons with

an energy of 70 eV.[2] The resulting positively charged ions and fragment ions were

accelerated and separated by a mass analyzer to generate the mass spectrum.[2]

Conclusion
The spectroscopic data presented in this guide highlight the subtle yet distinct differences

between 2-Methoxy-5-methylbenzoic acid and its isomers. By carefully analyzing the

chemical shifts in ¹H and ¹³C NMR, the characteristic absorption bands in IR spectroscopy, and

the fragmentation patterns in mass spectrometry, researchers can confidently identify and

differentiate these compounds. The provided experimental protocols offer a foundation for

reproducing these results and applying these analytical techniques to other isomeric systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Methoxy-5-
methylbenzoic Acid and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297826#2-methoxy-5-methylbenzoic-acid-vs-other-
isomers-spectral-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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